1-(5-HYDROXY-3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-PHENYLETHAN-1-ONE
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Overview
Description
1-(5-HYDROXY-3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-PHENYLETHAN-1-ONE is a heterocyclic compound that features a pyrazole ring
Preparation Methods
The synthesis of 1-(5-HYDROXY-3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-PHENYLETHAN-1-ONE typically involves the condensation of pyrazolopyrimidinone-hydrazide with various electrophiles . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-HYDROXY-3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-PHENYLETHAN-1-ONE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
1-(5-HYDROXY-3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-PHENYLETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-HYDROXY-3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(5-HYDROXY-3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-2-PHENYLETHAN-1-ONE include other pyrazole derivatives and heterocyclic compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Pyrazolopyrimidinone: Another heterocyclic compound with potential antiviral properties.
Furan-2-yl derivatives: These compounds have different ring structures but may exhibit similar reactivity in chemical reactions.
Properties
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14-13-18(22,16-10-6-3-7-11-16)20(19-14)17(21)12-15-8-4-2-5-9-15/h2-11,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQQIUGEQJKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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